PSS-Vinyl-Heptaisobutyl substituted

Descripción

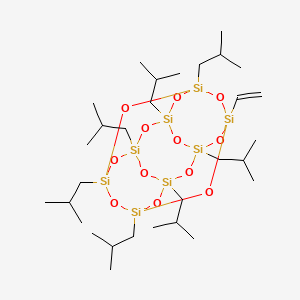

PSS-Vinyl-Heptaisobutyl substituted (CAS: 444315-18-8) is a polyhedral oligomeric silsesquioxane (POSS) derivative characterized by a monovinyl functional group and seven isobutyl substituents. Its molecular formula is C₃₀H₆₆O₁₂Si₈, with a molecular weight of 843.52 g/mol . The compound features a caged silica-oxygen framework (T₈ structure) with hybrid organic-inorganic properties, enabling applications in advanced materials such as polymer nanocomposites, coatings, and biomedical devices. The vinyl group provides reactivity for copolymerization, while the isobutyl substituents enhance solubility in organic solvents like acetone . Sigma-Aldrich lists this compound under product number 3210679, with a purity >98% and typical packaging of 5 g .

Propiedades

IUPAC Name |

1-ethenyl-3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H66O12Si8/c1-16-43-31-44(17-24(2)3)34-47(20-27(8)9)36-45(32-43,18-25(4)5)38-49(22-29(12)13)39-46(33-43,19-26(6)7)37-48(35-44,21-28(10)11)41-50(40-47,42-49)23-30(14)15/h16,24-30H,1,17-23H2,2-15H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYPHYFVIQJBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H66O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409013 | |

| Record name | AGN-PC-0LNMQP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444315-18-8 | |

| Record name | AGN-PC-0LNMQP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PSS-Vinyl-Heptaisobutyl substituted typically involves the reaction of vinyl-substituted silanes with heptaisobutyl-substituted silsesquioxanes. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include tetrahydrofuran (THF) and chloroform, while the reaction temperature is maintained between 213-219°C .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

PSS-Vinyl-Heptaisobutyl substituted undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

Reduction: The compound can be reduced to form different derivatives with altered properties.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex compounds .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of PSS-Vinyl-Heptaisobutyl substituted involves its interaction with various molecular targets and pathways. Its cage-like structure allows it to encapsulate other molecules, protecting them from degradation and enhancing their stability. This property is particularly useful in drug delivery systems, where the compound can encapsulate therapeutic agents and release them in a controlled manner .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares PSS-Vinyl-Heptaisobutyl substituted with structurally related POSS derivatives, focusing on molecular properties, functional groups, and applications.

Key Findings from Comparative Analysis

Reactivity and Functionalization The vinyl group in PSS-Vinyl-Heptaisobutyl enables copolymerization with styrene, acrylates, or other vinyl monomers, making it ideal for enhancing polymer matrices . Tosyloxypropyl (in CAS 871126-43-1) acts as a leaving group, facilitating nucleophilic substitutions for advanced functionalization . Thiol (-SH) groups (CAS 480438-85-5) support thiol-ene reactions, enabling rapid network formation in photopolymerization .

Thermal and Solubility Properties Isobutyl substituents in all compounds improve solubility in non-polar solvents (e.g., toluene, acetone) compared to unmodified POSS . Epoxycyclohexyl (CAS 445379-56-6) and glycidyl (CAS 444315-17-7) derivatives exhibit higher reactivity but reduced thermal stability (~200–250°C decomposition) due to strained epoxide rings . Methylphenylvinylsilyloxy (CAS 312693-48-4) enhances thermal stability (>300°C) via aromatic ring shielding .

Application-Specific Performance PSS-Vinyl-Heptaisobutyl is cost-effective (150.50 EUR/5g) for industrial nanocomposites, whereas epoxycyclohexyl derivatives (226.10 EUR/5g) target niche adhesives . Cyclohexanediol (CAS 480439-48-3) improves hydrophilicity, enabling biomedical uses like drug delivery systems .

Research and Industrial Implications

This compound offers a balance of reactivity, solubility, and cost, making it a versatile choice for polymer modification. However, derivatives like PSS-(3-Mercapto)propyl-Heptaisobutyl and PSS-(3-Glycidyl)propoxy-Heptaisobutyl are preferred for specialized applications requiring click chemistry or epoxy curing. Future research should explore hybrid systems combining multiple functional groups for multifunctional materials.

Actividad Biológica

PSS-Vinyl-Heptaisobutyl substituted, also known as 1-Vinyl-3,5,7,9,11,13,15-isobutylpentacyclo-[9.5.1.13,9.15,15.17,13]octasiloxane, is a member of the Polyhedral Oligomeric Silsesquioxanes (POSS) family. This compound exhibits a unique cage-like structure that contributes to its significant biological activity and potential applications in drug delivery systems and nanotechnology.

- Molecular Formula : C30H66O12Si8

- Molecular Weight : 843.5 g/mol

- CAS Number : 444315-18-8

Biological Activity Overview

This compound has been studied for its biological activity primarily in the context of drug delivery systems. Its unique structure allows for high drug loading capacity and controlled release properties, making it a promising candidate for targeted therapies.

Key Findings

- Drug Delivery Systems : Research indicates that PSS-Vinyl-Heptaisobutyl can encapsulate therapeutic agents effectively. Its biocompatibility and ability to protect sensitive compounds from degradation enhance its potential in medical applications .

- Controlled Release Mechanism : The compound's structure enables it to respond to environmental stimuli (e.g., pH changes), facilitating the release of encapsulated drugs at targeted sites. For instance, studies have shown that nanoparticles based on POSS can release doxorubicin in response to acidic conditions typical of tumor environments .

- Encapsulation Efficiency : In a study involving PAA-POSS@DOX nanoparticles, the encapsulation efficiency was reported to be over 75%, significantly higher than conventional methods . This efficiency is attributed to the hydrophobic nature of POSS, which enhances drug retention.

Case Study 1: pH-Responsive Drug Delivery

A study developed a pH-responsive drug delivery system using PSS-Vinyl-Heptaisobutyl modified polyacrylic acid (PAA). The system demonstrated:

- High Loading Efficiency : Doxorubicin loading efficiency was over 75%.

- Targeted Release : At pH 5.0 (tumor microenvironment), approximately 80% of the drug was released within 24 hours compared to only 40% at physiological pH (7.4) .

Case Study 2: Nanocomposite Applications

Research on nanocomposites incorporating PSS-Vinyl-Heptaisobutyl has shown enhancements in thermal stability and mechanical properties:

- Thermal Stability : The addition of PSS improved thermal stability as measured by thermogravimetric analysis.

- Mechanical Strength : Increased mechanical strength was observed in coatings developed with POSS additives .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C30H66O12Si8 |

| Molecular Weight | 843.5 g/mol |

| Drug Loading Efficiency | >75% |

| Release at pH 5.0 (24h) | ~80% |

| Release at pH 7.4 (24h) | ~40% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.